1-(3-Methylfuran-2-yl)cyclopropan-1-ol

Physical organic chemistry Crystallinity Purification

Sourcing a cyclopropanol-furan building block with precise regiochemical control can be challenging. 1-(3-Methylfuran-2-yl)cyclopropan-1-ol (CAS 1250681-65-2) solves this: the 3-methyl substitution directs electrophilic substitution specifically to the 2-position of the furan, enabling selective late-stage functionalization. Key advantages: • Crystalline solid (mp 34-38 °C) for accurate gravimetric dispensing in library synthesis. • High regiospecificity supports construction of kinase inhibitor and GPCR ligand scaffolds. • 98% purity reduces pre-reaction purification needs. • Tertiary cyclopropanol enables ester/ether prodrug strategies without stereocenters.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
Cat. No. B13627199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylfuran-2-yl)cyclopropan-1-ol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C2(CC2)O
InChIInChI=1S/C8H10O2/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3
InChIKeyDKEMFHZTKCTZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylfuran-2-yl)cyclopropan-1-ol – Procurement-Grade Cyclopropanol Building Block


1-(3-Methylfuran-2-yl)cyclopropan-1-ol (CAS 1250681-65-2) is a cyclopropanol derivative bearing a 3-methylfuran-2-yl substituent, with molecular formula C₈H₁₀O₂ and molecular weight 138.16 g/mol . The compound is commercially available at purities of 97–98% and appears as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Its structure combines the strained cyclopropane ring – a privileged motif in medicinal chemistry for enhancing metabolic stability and modulating conformational rigidity – with an electron-rich 3-methylfuran moiety that directs electrophilic substitution and participates in cycloaddition chemistry [1].

Crystalline solid form enables gravimetric dispensing and recrystallization purification
3-Methyl substitution pattern directs electrophilic functionalization to the C-2 position
Validated quantitative one-step synthetic protocol reduces procurement lead time

Why This Cyclopropanol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Cyclopropanol-furan conjugates are not interchangeable commodities; the position and presence of the methyl substituent on the furan ring fundamentally alter physicochemical properties, reactivity, and downstream synthetic utility [1]. The 3-methyl substitution pattern on the furan ring electronically deactivates the 2-position relative to unsubstituted furan, directing electrophilic aromatic substitution and metalation to distinct sites compared with 2-methyl or 5-methyl regioisomers [2]. This regiochemical control is critical when the compound is employed as a building block in multi-step syntheses where C–H functionalization or cross-coupling at a specific furan position is required. Furthermore, the tertiary cyclopropanol hydroxyl group in this compound offers different hydrogen-bonding capacity and steric environment compared to primary alcohol analogs such as 1-(3-methylfuran-2-yl)cyclopropylmethanol, altering solubility, crystallinity, and reactivity in esterification or etherification steps [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant property divergences.

Physical Form Mismatch
Unsubstituted furyl cyclopropanol analog is a liquid; direct substitution loses gravimetric precision and recrystallization capability.
Regiochemical Divergence
Methyl position on furan (3- vs. 5- or 2-methyl) reverses or shifts metalation site, yielding different C–C coupling products.
Commercial Sourcing Risk
Methylene-spacer and primary alcohol analogs lack established purity specifications and active vendor supply, increasing quality-assurance burden.

Quantitative Differentiation Against Closest Structural Analogs


Physical State: Crystalline Solid vs. Liquid

1-(3-Methylfuran-2-yl)cyclopropan-1-ol is a crystalline solid (mp 34–38 °C), whereas its unsubstituted analog 1-(furan-2-yl)cyclopropan-1-ol is reported as a colorless to pale yellow liquid with an estimated boiling point of approximately 150 °C . The solid-state nature of the target compound facilitates purification by recrystallization, improves long-term storage stability, and enables accurate gravimetric dispensing for stoichiometric reactions – all factors that directly impact procurement decisions in medicinal chemistry and process development laboratories.

Physical State
Head-to-head
Crystalline solid (mp 34–38 °C) vs. unsubstituted liquid analog (bp ~150 °C)
Solid form enables gravimetric precision and recrystallization
Unsubstituted analog not suited for stoichiometric dispensing
Physical organic chemistry Crystallinity Purification Formulation

Boiling Point Elevation vs. 5-Methyl Regioisomer

The target compound exhibits a boiling point of 242.8 °C at 760 mmHg, whereas its closest regioisomer, 1-(5-methylfuran-2-yl)cyclopropan-1-ol (CAS 1248988-78-4), has a predicted boiling point of 221.8 ± 25.0 °C . The ~21 °C higher boiling point of the 3-methyl isomer is consistent with the greater dipole moment expected from the closer proximity of the methyl group to the furan oxygen, enhancing intermolecular interactions. This difference is practically significant for separation by distillation and for assessing thermal stability during reactions conducted at elevated temperatures.

Boiling Point vs Regioisomer
Cross-study
~21 °C higher boiling point (242.8 vs 221.8 °C)
Impacts distillation strategy and thermal stability windows
5-methyl regioisomer predicted value; experimental target compound
Thermophysical properties Distillation Purification Process chemistry

Commercial Purity and Supply Chain Reliability

1-(3-Methylfuran-2-yl)cyclopropan-1-ol is currently available from active commercial suppliers at a minimum purity specification of 97% (AKSci) and up to 98% (Leyan), with documentation support including Certificates of Analysis and Safety Data Sheets . In contrast, the methylene-spacer analog 1-[(3-methylfuran-2-yl)methyl]cyclopropan-1-ol (CAS 2228475-31-6) is listed primarily on database aggregator sites with no active vendor purity specification, and the structurally related 1-(3-methylfuran-2-yl)cyclopropylmethanol (CAS 2229608-05-1) lacks established commercial purity standards beyond preliminary characterization . The target compound's combination of high documented purity and active multi-vendor sourcing reduces procurement risk and quality-assurance burden.

Commercial Purity
Cross-study
97–98% purity, active multi-vendor supply with COA/SDS
Reduces repurification need; mitigates supply disruption risk
Analog sourcing limited or discontinued
Quality control Procurement Supply chain Purity specification

Quantitative One-Step Synthetic Access

A 2023 Molbank protocol reports the one-step synthesis of furan-2-yl cyclopropanol derivatives in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step cyclopropanol syntheses commonly required for substituted analogs, which typically proceed in 60–80% overall yield over 2–3 steps [2]. The availability of a high-yielding, experimentally validated synthetic protocol for the 3-methylfuran scaffold reduces the cost and time barrier for in-house preparation and derivatization, a factor not established for the 5-methyl regioisomer or the methylene-spacer analog.

Synthetic Access
Class-level
Quantitative yield (one-step protocol) vs. 60–80% multi-step
Lowers in-house preparation cost; enables rapid derivatization
Protocol Molbank 2023; general cyclopropanol synthesis yields for comparison
Synthetic methodology Process efficiency Yield optimization Scale-up

Regiochemical Directing Effects on Metalation

In 3-methylfuran, the 2-position is the thermodynamically favored site for lithiation, whereas in 2-methylfuran, metalation occurs preferentially at the 5-position [1]. This regiochemical dichotomy means that 1-(3-methylfuran-2-yl)cyclopropan-1-ol directs subsequent C–C bond-forming reactions to the position adjacent to the cyclopropanol-bearing carbon, while 1-(5-methylfuran-2-yl)cyclopropan-1-ol would direct functionalization to the position distal to the methyl group. Although quantitative rate data for the cyclopropanol-substituted furans themselves are not available, the well-established regioselectivity of lithiation of the parent 3-methylfuran (≥10:1 selectivity for the 2-position over the 5-position under standard conditions) provides a class-level inference for the regiochemical outcome of derivatization reactions [2].

Metalation Regioselectivity
Class-level
≥10:1 selectivity for C-2 lithiation in 3-methylfuran scaffold
Predictable functionalization site; wrong isomer gives off-target products
Class-level inference; direct data on cyclopropanol adducts not available
Regioselectivity C–H functionalization Metalation Cross-coupling

Procurement-Relevant Application Scenarios


Medicinal Chemistry: Kinase and GPCR Scaffolds

The crystalline solid form (mp 34–38 °C) enables precise gravimetric dispensing for parallel synthesis libraries, while the 3-methyl substitution pattern directs electrophilic functionalization to the 2-position with high regioselectivity . This is critical when constructing focused compound libraries where the furan ring serves as a hinge-binding motif in kinase inhibitors or as a hydrophobic π-stacking element in GPCR ligands. The tertiary cyclopropanol hydroxyl provides a handle for ester or ether prodrug strategies without introducing a stereocenter, in contrast to primary alcohol analogs [1].

Process Chemistry: Scalable Intermediate

The experimental boiling point of 242.8 °C at 760 mmHg supports vacuum distillation as a viable purification method at pilot scale, while the 98% commercial purity reduces the need for pre-reaction purification . The 3-methylfuran moiety is a recognized scaffold in insecticidal and herbicidal agents, and cyclopropanated furan derivatives have been patented as fragrance compounds with fruity and floral olfactory notes [1]. The combination of solid-state handling convenience and validated high-yield synthetic access (quantitative, one-step protocol) makes this compound suitable for kilogram-scale intermediate production .

Synthetic Methodology: Ring-Opening and Cross-Coupling

Cyclopropanols are versatile substrates for transition-metal-catalyzed ring-opening cross-coupling reactions that generate homoenolate equivalents . The 3-methylfuran substituent introduces electronic bias that can be exploited to probe chemoselectivity in ring-opening vs. furan-functionalization pathways. The compound's availability at 97–98% purity from multiple vendors ensures reproducibility across research groups, a prerequisite for method development and publication . The quantitative synthetic protocol reported in Molbank (2023) further allows laboratories to prepare the compound in-house for immediate use without procurement delays [1].

Analytical Reference Standard for Furan-Containing Metabolites

The well-defined crystalline form, experimental melting point (34–38 °C), and boiling point (242.8 °C at 760 mmHg) make this compound suitable as a reference standard for GC-MS and HPLC method development targeting furan-containing metabolites or food contaminants . 3-Methylfuran is a known heat-induced food contaminant and volatile organic compound biomarker for lung cancer screening, and its cyclopropanol conjugate serves as a stable, non-volatile surrogate for analytical calibration . The availability of full spectroscopic characterization (NMR, IR, Raman) from the Molbank synthesis protocol supports identity verification in regulated analytical environments [1].

Application
Selection Property
Validation Focus
Kinase/GPCR scaffold synthesis
Crystalline solid; regiospecific C-2 functionalization
Gravimetric precision; regiochemical outcome
Scale-up intermediate production
High purity crystalline solid; vacuum distillation compatible
Distillation profile; lot-to-lot purity consistency
Ring-opening cross-coupling methodology
Cyclopropanol handle with electronic bias from 3-methylfuran
Chemoselectivity; reproducibility across research groups
GC-MS/HPLC reference for furan metabolites
Well-defined crystalline form, full spectroscopic characterization
Identity verification; retention time reproducibility
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